Ascorbyl palmitate
Overview
Description
Ascorbate 6-palmitate, also known as L-ascorbic acid 6-hexadecanoate, is an ester formed from ascorbic acid (vitamin C) and palmitic acid. This compound is a fat-soluble form of vitamin C, which allows it to integrate into lipid membranes and provide antioxidant protection. It is widely used in the food industry as an antioxidant additive and in cosmetics for its skin-protective properties .
Mechanism of Action
Target of Action
Ascorbyl palmitate, a fat-soluble form of vitamin C, primarily targets skin cells . It interacts with copper ions at tyrosinase-active sites and inhibits the action of the enzyme tyrosinase , the main enzyme responsible for the conversion of tyrosine into melanin .
Mode of Action
This compound acts as an antioxidant, neutralizing free radicals and reactive oxygen species . It can interact with superoxide, hydroxyl, and free oxygen ions , thereby preventing inflammatory processes, carcinogens, and other processes that accelerate photoaging in the skin .
Biochemical Pathways
This compound is involved in important metabolic functions. It is produced through an esterification process involving ascorbic acid and palmitic acid . This compound aids several physiological processes such as iron absorption and tissue repair . It also plays a significant role in the metabolic mechanism of the body .
Pharmacokinetics
Therefore, a novel drug platform is needed to improve the pharmacokinetics of vitamin C and its antitumoral effects .
Result of Action
This compound has multiple beneficial effects. It protects the skin from oxidative stress, stimulates collagen production, and reduces hyperpigmentation . It also helps decrease cancer and cardiovascular disease risk . Furthermore, it can help stimulate the healing of scar tissues and encourages faster recovery from dislocated joints and fractures of the bones .
Action Environment
The action of this compound is influenced by environmental factors. By neutralizing free radicals and reactive oxygen species, it helps protect the skin from oxidative stress induced by environmental aggressors such as UV radiation, pollution, and cigarette smoke . It is also important to note that this compound is a very unstable vitamin and is easily oxidized in aqueous solutions and cosmetic formulations .
Biochemical Analysis
Biochemical Properties
Ascorbyl palmitate plays a crucial role in biochemical reactions due to its antioxidant properties . It scavenges hydroxyl radicals in cell-free assays . The nature of these interactions involves the donation of an electron from this compound to neutralize the radical species .
Cellular Effects
This compound influences cell function by acting as an antioxidant. It helps protect cells from oxidative stress, thereby maintaining the integrity of cellular processes . Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely tied to its ability to neutralize reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its antioxidant activity. It donates an electron to reactive oxygen species, neutralizing them and preventing them from causing oxidative damage to biomolecules . This can influence enzyme activity, protein function, and gene expression by preventing oxidative modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows stable antioxidant activity over time . It reduces the rate of autoxidation of various oils, demonstrating its long-term effectiveness .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with higher doses providing greater antioxidant protection .
Metabolic Pathways
This compound is involved in the antioxidant defense metabolic pathway . It interacts with enzymes involved in redox reactions, helping to maintain a balance of reactive oxygen species . Its effects on metabolic flux or metabolite levels are tied to its role in neutralizing reactive oxygen species .
Transport and Distribution
This compound, being lipophilic, is likely transported within cells and tissues bound to lipoproteins . Its distribution within the body would be influenced by its lipophilic nature, allowing it to accumulate in lipid-rich environments .
Subcellular Localization
The subcellular localization of this compound is likely within lipid-rich compartments due to its lipophilic nature . This could include the cell membrane and certain organelles like the endoplasmic reticulum . Its localization can influence its antioxidant activity, as it would be strategically positioned to protect these lipid-rich areas from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ascorbate 6-palmitate is synthesized through the esterification of ascorbic acid with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or an enzyme like lipase to facilitate the esterification process. The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the ascorbic acid .
Industrial Production Methods: In industrial settings, the production of ascorbate 6-palmitate often involves the use of biocatalysts to achieve higher yields and purity. The process includes the following steps:
Mixing: Ascorbic acid and palmitic acid are mixed in the presence of a catalyst.
Reaction: The mixture is heated to a specific temperature to promote the esterification reaction.
Purification: The resulting product is purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Ascorbate 6-palmitate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid 6-palmitate in the presence of oxidizing agents.
Reduction: It can be reduced back to ascorbate 6-palmitate from its oxidized form.
Hydrolysis: It can be hydrolyzed to ascorbic acid and palmitic acid in the presence of water and an acid or base catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.
Major Products:
Oxidation: Dehydroascorbic acid 6-palmitate.
Reduction: Ascorbate 6-palmitate.
Hydrolysis: Ascorbic acid and palmitic acid.
Scientific Research Applications
Ascorbate 6-palmitate has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant to prevent the oxidation of sensitive compounds in various chemical reactions.
Biology: It is used to study the effects of antioxidants on cellular processes and to protect cells from oxidative damage.
Medicine: It is investigated for its potential to enhance the stability and bioavailability of vitamin C in pharmaceutical formulations.
Industry: It is used in the food industry as an antioxidant additive to extend the shelf life of products and in cosmetics for its skin-protective properties
Comparison with Similar Compounds
Ascorbyl stearate: Another ester of ascorbic acid with stearic acid, used for similar antioxidant purposes.
Ascorbyl oleate: An ester of ascorbic acid with oleic acid, known for its solubility in non-polar environments.
Ascorbyl linoleate: An ester of ascorbic acid with linoleic acid, used for its antioxidant properties in various applications.
Uniqueness: Ascorbate 6-palmitate is unique due to its specific combination of ascorbic acid and palmitic acid, which provides a balance of water and fat solubility. This allows it to be used in a wider range of applications compared to other ascorbic acid esters. Its ability to integrate into lipid membranes and provide long-lasting antioxidant protection makes it particularly valuable in both food and cosmetic industries .
Properties
IUPAC Name |
[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] hexadecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(24)28-16-17(23)21-19(25)20(26)22(27)29-21/h17,21,23,25-26H,2-16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQJMLQRFWZOBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | ASCORBYL PALMITATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974439 | |
Record name | 6-O-Hexadecanoylhex-1-enofuranos-3-ulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or yellowish-white powder with a citrus-like odour, Solid | |
Record name | ASCORBYL PALMITATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Ascorbyl palmitate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
546.00 to 547.00 °C. @ 760.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | Ascorbyl palmitate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
Details | The Good Scents Company Information System | |
Record name | Ascorbyl palmitate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
137-66-6, 58939-89-2 | |
Record name | ASCORBYL PALMITATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-O-Hexadecanoylhex-1-enofuranos-3-ulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ascorbyl palmitate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Between 107 °C and 117 °C, 107 - 117 °C | |
Record name | ASCORBYL PALMITATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Ascorbyl palmitate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.